molecular formula C6H5Cl2N B1300166 2,5-Dichloro-3-methylpyridine CAS No. 59782-88-6

2,5-Dichloro-3-methylpyridine

Cat. No. B1300166
CAS RN: 59782-88-6
M. Wt: 162.01 g/mol
InChI Key: HZOPYQZRWCJGDT-UHFFFAOYSA-N
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Description

“2,5-Dichloro-3-methylpyridine” is a chemical compound with the CAS Number: 59782-88-6 . It has a molecular weight of 162.02 . The compound is a white to off-white solid .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .


Molecular Structure Analysis

The IUPAC name of the compound is 2,5-dichloro-3-methylpyridine . The InChI code is 1S/C6H5Cl2N/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3 .


Chemical Reactions Analysis

The compound has been used in the synthesis of various bio-relevant functional groups . The compound has also been used as a chemical intermediate for the synthesis of several crop-protection products .


Physical And Chemical Properties Analysis

The compound is a white to off-white solid . It has a molecular weight of 162.02 . The storage temperature is room temperature .

Scientific Research Applications

Application 1: Synthesis of Trifluoromethylpyridines

  • Scientific Field: Organic Chemistry, specifically the synthesis of agrochemical and pharmaceutical ingredients .
  • Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Methods of Application or Experimental Procedures: Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Application 2: Solvent in Organic Synthesis

  • Summary of the Application: 2,5-Dichloro-3-methylpyridine can be used as a solvent in organic synthesis .
  • Methods of Application or Experimental Procedures: Solvents that can be used include hydrocarbons, such as toluene and xylene; chlorocarbons, such as tetrachloroethylene, chloroform, dichloromethane, 1, 2-dichloroethane, and chlorobenzene; esters, such as ethyl acetate; nitriles, such as acetonitrile .
  • Results or Outcomes: The use of 2,5-Dichloro-3-methylpyridine as a solvent can facilitate various organic reactions .

Application 3: Raw Material in Various Fields

  • Summary of the Application: 2,6-Dichloro-3-methylpyridine, a compound similar to 2,5-Dichloro-3-methylpyridine, is used as an important raw material and intermediate in various fields .
  • Methods of Application or Experimental Procedures: This compound is used in the synthesis of various organic compounds in fields such as pharmaceuticals, agrochemicals, and dyestuff .
  • Results or Outcomes: The use of 2,6-Dichloro-3-methylpyridine as a raw material can facilitate the synthesis of various compounds in these fields .

Safety And Hazards

The compound has been classified with the signal word "Warning" . The hazard statements include H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

Future Directions

The compound and its derivatives have been used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of the compound will be discovered in the future .

properties

IUPAC Name

2,5-dichloro-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOPYQZRWCJGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349136
Record name 2,5-dichloro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-3-methylpyridine

CAS RN

59782-88-6
Record name 2,5-dichloro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

21.4 g of the 4-formyl-2-methyl-2,4,4-trichlorobutyronitrile obtained in 1) are heated for 4 to 5 hours to 145° C. while introducing a weak stream of dry HCl gas. After it has cooled, the dark melt is subject to steam distillation, affording 9.9 g of 2,5-dichloro-3-methylpyridine in the form of colorless crystals (recrystallized from CH3OH/H2O in the volume ratio of 4:1).
Name
4-formyl-2-methyl-2,4,4-trichlorobutyronitrile
Quantity
21.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

21.4 g of the 4-formyl-2-methyl-2,4,4-trichlorobutyronitrile obtained in (a) are heated for 4 to 5 hours to 145° C. while introducing a weak stream of dry HCl gas. After it has cooled, the dark melt is subjected to steam distillation, affording 9.9 g of 2,5-dichloro-3-methylpyridine in the form of colourless crystals (recrystallised from CH3OH/H2O in the volume ratio of 4:1).
Name
4-formyl-2-methyl-2,4,4-trichlorobutyronitrile
Quantity
21.4 g
Type
reactant
Reaction Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MC Cramp, J Gilmour, LR Hatton, RH Hewett… - Pesticide …, 1987 - Wiley Online Library
The pre‐ and early post‐emergence herbicidal activity of diflufenican, a novel herbicide, is reported and attention is drawn to its ability to control important weeds in winter cereals, …
Number of citations: 42 onlinelibrary.wiley.com
P Martin, E Steiner, J Streith, T Winkler, D Bellš - Tetrahedron, 1985 - Elsevier
An efficient method for the synthesis of 2,3-dichloro-5-substituted (Cl, CF 3 , alkyl) pyridines 29 starting from the 1:1 adducts of the copper-catalysed addition of chloral or the …
Number of citations: 110 www.sciencedirect.com
MGA Shvekhgeimer - Chemistry of Heterocyclic Compounds, 1996 - Springer
Synthesis of halogenopyridines (review) Page 1 Chemistry of Heterocyclic Compounds, Vol. 32, No. 9, 1996 SYNTHESIS OF HALOGENOPYRIDINES (REVIEW) M.-GA Shvekhgeimer …
Number of citations: 3 link.springer.com

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